molecular formula C13H15Cl2NO4 B14000707 Diethyl[(3,4-dichlorophenyl)amino]propanedioate CAS No. 6939-59-9

Diethyl[(3,4-dichlorophenyl)amino]propanedioate

Cat. No.: B14000707
CAS No.: 6939-59-9
M. Wt: 320.16 g/mol
InChI Key: CJHSQFQFBBRLNQ-UHFFFAOYSA-N
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Description

Diethyl[(3,4-dichlorophenyl)amino]propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dichlorophenylamino substituent.

Preparation Methods

The synthesis of Diethyl[(3,4-dichlorophenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in ethanol to ensure complete reaction and high yield .

Chemical Reactions Analysis

Diethyl[(3,4-dichlorophenyl)amino]propanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl[(3,4-dichlorophenyl)amino]propanedioate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl[(3,4-dichlorophenyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Diethyl[(3,4-dichlorophenyl)amino]propanedioate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.

Properties

CAS No.

6939-59-9

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

diethyl 2-(3,4-dichloroanilino)propanedioate

InChI

InChI=1S/C13H15Cl2NO4/c1-3-19-12(17)11(13(18)20-4-2)16-8-5-6-9(14)10(15)7-8/h5-7,11,16H,3-4H2,1-2H3

InChI Key

CJHSQFQFBBRLNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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